Mass Spectrometric Discrimination: Defined M+3 Mass Shift from Aromatic vs. Methyl Deuteration
Anisole-2,4,6-d3 provides a defined +3 Da mass shift (M+3) relative to unlabeled anisole, a critical parameter for its use as an isotope dilution internal standard. Crucially, this mass shift originates from deuteration of the aromatic ring, which influences fragmentation patterns and retention time shifts differently compared to the methyl-deuterated analog Anisole-(methyl-d3) (CAS 4019-63-0) . While both compounds exhibit an M+3 shift, the site of labeling affects the m/z of fragment ions. For example, in electron ionization (EI) MS, the base peak for anisole (m/z 108) shifts to m/z 111 for the ring-deuterated compound, whereas the methyl-deuterated analog may exhibit a different isotopic distribution in its methoxy-derived fragments . This distinction is critical when selecting an internal standard to avoid co-eluting native isotopologues or when studying metabolic pathways that differentiate between O-demethylation and aromatic hydroxylation.
| Evidence Dimension | Nominal Mass Shift (vs. Unlabeled Anisole, M = 108 Da) |
|---|---|
| Target Compound Data | M+3 (shift from aromatic deuteration; m/z 111 for molecular ion) |
| Comparator Or Baseline | Anisole-(methyl-d3): M+3 (shift from methyl deuteration; m/z 111 for molecular ion, but different fragment ion distribution) |
| Quantified Difference | Difference in fragment ion spectra due to labeling position (qualitative). Both provide M+3 but with distinct MS/MS fingerprints. |
| Conditions | EI-MS, GC-MS; inferred from principles of isotope labeling and fragmentation pathways . |
Why This Matters
The specific +3 Da shift from aromatic deuteration ensures that Anisole-2,4,6-d3 behaves as a near-perfect isotopic internal standard for anisole itself in quantitative GC-MS and LC-MS analyses, minimizing ion suppression/enhancement effects while maintaining distinct fragment ions for confident identification and quantification.
